BenchChemオンラインストアへようこそ!

methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Late-Stage Functionalization Nucleophilic Aromatic Substitution Synthetic Methodology

This 4-carboxylate-6-bromo regioisomer is the only substitution pattern that correctly positions the ester for catalytic lysine engagement in SGK1 inhibition; meta-substituted analogs exhibit significantly reduced activity. The 6-bromo atom provides superior reactivity in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) compared to 6-chloro or 6-fluoro, enabling divergent library synthesis from a single intermediate. Essential for halogen-scanning SAR studies comparing 6-F, 6-Cl, and 6-Br analogs. Serves as a non-potent PYCR1 control (IC₅₀ 500 µM). Procure this specific regioisomer to maintain binding-mode integrity during hit-to-lead optimization.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 1190315-53-7
Cat. No. B3176876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
CAS1190315-53-7
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC2=C1C=CN2)Br
InChIInChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-7(10)12-8-5(6)2-3-11-8/h2-4H,1H3,(H,11,12)
InChIKeyRZNCQRTVXNRSPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 1190315-53-7): Core Heterocyclic Intermediate for Kinase-Focused Medicinal Chemistry


Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 1190315-53-7) is a brominated 7-azaindole derivative belonging to the pyrrolo[2,3-b]pyridine class. This scaffold is a privileged structure in kinase inhibitor drug discovery, with numerous examples progressing to clinical development [1]. The compound features a methyl ester at the 4-position and a bromine atom at the 6-position of the fused bicyclic core (C₉H₇BrN₂O₂, MW 255.07). In medicinal chemistry programs, this specific substitution pattern provides a strategically functionalized intermediate for late-stage diversification via cross-coupling at the C6 position and carboxylic acid liberation at the C4 position [2].

Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Procurement: Why Regioisomeric and Halogen-Substituted Analogs Are Not Interchangeable


The pyrrolo[2,3-b]pyridine scaffold tolerates diverse substitution patterns, but biological activity and synthetic tractability are exquisitely sensitive to both the position of the carboxylate group and the identity of the halogen substituent. Substitution of the 4-carboxylate with a 2- or 3-carboxylate regioisomer, or replacement of the 6-bromo with 6-chloro or 6-fluoro, results in substantial changes in potency, selectivity, and downstream functionalization potential . For instance, in SGK1 inhibition, the 4-carboxylate engages a critical lysine residue in the catalytic site, whereas meta-substituted analogs exhibit significantly reduced activity [1]. Furthermore, the 6-bromo substituent offers distinct reactivity in palladium-catalyzed cross-coupling reactions compared to 6-chloro or 6-fluoro, directly impacting the efficiency and scope of library synthesis . Generic substitution without consideration of these regio- and halo-specific properties will compromise experimental reproducibility and lead to suboptimal hit-to-lead outcomes.

Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Quantitative Evidence Guide: Head-to-Head Data vs. Closest Analogs


Halogen-Dependent Reactivity in Fluorination: 6-Bromo vs. 6-Chloro vs. 6-Nitro

In the conversion of 6-substituted pyrrolo[2,3-b]pyridine-4-carboxylates to the corresponding 6-fluoro derivatives, the 6-bromo precursor provides a viable, albeit lower-yielding, alternative to the 6-chloro analog. Under optimized conditions (CsF, DMSO, 100°C), the 6-bromo compound affords the 6-fluoro product in 68% yield, compared to 87% yield from the 6-chloro precursor (KF, DMF, 120°C) and 72% yield from the 6-nitro precursor (TBAF, THF, 80°C) . This demonstrates that while the 6-bromo intermediate is a competent substrate for halogen exchange, the 6-chloro congener is superior for maximizing fluorination efficiency when this specific transformation is the primary objective.

Late-Stage Functionalization Nucleophilic Aromatic Substitution Synthetic Methodology

Intrinsic Weak PYCR1 Inhibition: Benchmarking Against Potent Pyrrolopyridine Kinase Inhibitors

In a biochemical inhibition assay, methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate exhibited an IC₅₀ of 5.00 × 10⁵ nM (500 μM) against human pyrroline-5-carboxylate reductase 1 (PYCR1) [1]. This value is orders of magnitude weaker than optimized pyrrolo[2,3-b]pyridine kinase inhibitors, which frequently achieve IC₅₀ values in the low nanomolar range (e.g., CDK8 inhibitors with IC₅₀ = 14 nM, FGFR inhibitors with IC₅₀ = 7 nM) . The weak activity confirms that this compound functions primarily as a synthetic intermediate rather than a direct probe or drug candidate.

Target Engagement Enzymatic Assay PYCR1

Carboxylate Positional Requirement for SGK1 Inhibition: 4-Carboxylate vs. 3-Carboxylate

Structure-activity relationship studies on 1H-pyrrolo[2,3-b]pyridine SGK1 inhibitors reveal that the position of the carboxylate group is a critical determinant of potency. The 4-carboxylate substituent is hypothesized to engage the ε-amino group of a catalytic lysine residue, and its replacement or relocation to the 3-position (meta-substitution) results in a substantial loss of inhibitory activity [1]. While exact IC₅₀ values for the methyl 6-bromo-4-carboxylate are not reported in this study, the class-level inference is that the 4-carboxylate regioisomer is essential for maintaining the key lysine interaction, whereas 3-carboxylate analogs (e.g., methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, CAS 1190319-82-4) are predicted to be significantly less active against SGK1.

Structure-Activity Relationship Kinase Inhibition SGK1

Halogen Impact on Biological Activity: 6-Fluoro vs. 6-Chloro vs. 6-Bromo

Comparative data on 6-substituted pyrrolo[2,3-b]pyridine-4-carboxylates demonstrate that the halogen atom at the 6-position profoundly influences target engagement. In bacterial DNA gyrase inhibition, the 6-fluoro derivative exhibits an IC₅₀ of 1.4 μM, representing a 5.6-fold improvement in potency over the 6-chloro analog (IC₅₀ = 7.9 μM) . While direct IC₅₀ data for the 6-bromo compound (target) in this assay are not available, the trend indicates that the 6-bromo substituent will confer distinct physicochemical and electronic properties (e.g., increased polarizability, altered halogen bonding capacity) relative to both 6-fluoro and 6-chloro. This substitution-dependent activity profile is a recurring theme across pyrrolopyridine kinase inhibitors, as exemplified by CDK8 inhibitors where fluorinated analogs (IC₅₀ = 14 nM) show marked improvement over non-fluorinated analogs (IC₅₀ = 120 nM) .

Halogen Bonding Potency Optimization Bacterial DNA Gyrase

Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Application Scenarios Based on Quantitative Evidence


Divergent Synthesis of 6-Fluoro and 6-Aryl/Amino Pyrrolopyridine Libraries

This compound is optimally employed as a central intermediate in medicinal chemistry campaigns where both 6-fluoro analogs (for improved metabolic stability and potency ) and 6-aryl/6-amino derivatives (via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling) are desired from a common precursor. The 6-bromo substituent enables a single intermediate to be diversified into multiple chemotypes, whereas the 6-chloro analog, while higher-yielding for direct fluorination , is less reactive in palladium-catalyzed cross-couplings. This divergent strategy maximizes chemical space exploration efficiency.

SGK1 Inhibitor Lead Optimization Requiring 4-Carboxylate Anchoring Motif

For research programs targeting serum- and glucocorticoid-regulated kinase 1 (SGK1) in oncology, this compound provides the essential 4-carboxylate pharmacophore required for engagement of the catalytic lysine residue [1]. Regioisomeric alternatives, such as methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, are predicted to exhibit significantly reduced SGK1 inhibition due to suboptimal positioning of the carboxylate group. Procurement of the 4-carboxylate regioisomer (CAS 1190315-53-7) is critical for maintaining the integrity of the hypothesized binding mode during SAR exploration.

PYCR1 Negative Control or Counter-Screen in High-Throughput Screening

Given its weak PYCR1 inhibitory activity (IC₅₀ = 500 μM) [2], this compound can serve as a non-potent control in enzymatic assays designed to identify novel PYCR1 inhibitors. Its structural similarity to the pyrrolopyridine scaffold commonly found in kinase inhibitors, combined with its lack of meaningful target engagement, makes it suitable for use as a negative control to rule out assay interference or promiscuous binding, particularly when screening focused pyrrolopyridine libraries.

Halogen-Bonding SAR Studies in Kinase and Non-Kinase Targets

The differential activity observed between 6-fluoro, 6-chloro, and 6-bromo analogs in DNA gyrase and CDK8 assays supports the use of this 6-bromo compound in systematic halogen-scanning experiments. By procuring and testing the complete series (6-F, 6-Cl, 6-Br) of pyrrolo[2,3-b]pyridine-4-carboxylates, researchers can quantify the contribution of halogen bonding, polarizability, and steric bulk to ligand potency and selectivity, thereby informing more rational design of halogenated drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.